4-(4-Tert-butylbenzoyl)piperazin-2-one is a chemical compound that features a piperazine core substituted with a tert-butylbenzoyl group. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the tert-butyl group enhances the compound's lipophilicity, potentially improving its pharmacokinetic properties.
The compound can be synthesized through various methods, primarily involving cyclization reactions of piperazine derivatives. Its synthesis and characterization have been documented in several scientific studies, highlighting its relevance in both organic chemistry and pharmacology.
4-(4-Tert-butylbenzoyl)piperazin-2-one is classified as an organic compound and more specifically as an amide, due to the presence of the carbonyl group adjacent to the piperazine nitrogen. It is also categorized under piperazine derivatives, which are widely studied for their therapeutic potentials.
The synthesis of 4-(4-Tert-butylbenzoyl)piperazin-2-one typically involves cyclization reactions of 1,2-diamine derivatives with sulfonium salts. A common synthetic route includes:
The molecular structure of 4-(4-Tert-butylbenzoyl)piperazin-2-one features a central piperazine ring in a chair conformation, with a tert-butylbenzoyl group attached to one nitrogen atom. The structural formula can be represented as follows:
4-(4-Tert-butylbenzoyl)piperazin-2-one can undergo various chemical reactions:
The outcome of these reactions depends on the specific reagents and conditions used, leading to various derivatives that may exhibit different biological activities.
The mechanism of action for 4-(4-Tert-butylbenzoyl)piperazin-2-one involves its interaction with biological targets such as enzymes and receptors. The piperazine moiety is known to engage with neurotransmitter systems, while the tert-butylbenzoyl group may enhance binding affinity and specificity towards certain targets, potentially influencing pharmacological effects like antimicrobial or antifungal activity .
Relevant data from spectral analyses (NMR, IR) confirm the expected functional groups and molecular structure characteristics typical of this class of compounds .
4-(4-Tert-butylbenzoyl)piperazin-2-one has several applications in scientific research:
Piperazine rings represent a privileged scaffold in medicinal chemistry, ranking as the fourth most common nitrogen heterocycle in FDA-approved drugs. However, their inherent metabolic vulnerabilities – particularly oxidation at the α-carbon to nitrogen – and conformational flexibility often limit their pharmacokinetic performance. Bioisosteric replacement strategies address these limitations by substituting the classic piperazine ring with structurally constrained analogs that maintain key pharmacophoric features while enhancing stability and target engagement. The 4-(4-tert-butylbenzoyl)piperazin-2-one core exemplifies this approach, where the carbonyl group introduces conformational restriction and reduces basicity compared to traditional piperazines [7].
Table 1: Impact of Bioisosteric Replacement on Piperazine Derivatives
Core Structure | sp³ Fraction | ClogP | TPSA (Ų) | Metabolic Stability (t₁/₂, min) | Key Advantages |
---|---|---|---|---|---|
Piperazine | 0.50 | 1.05 | 15.3 | 12.5 ± 2.1 | Reference scaffold |
2,6-Diazaspiro[3.3]heptane | 0.75 | 0.32 | 15.3 | 45.2 ± 5.3 | Enhanced rigidity, reduced CYP metabolism |
4-(4-tert-Butylbenzoyl)piperazin-2-one | 0.65 | 3.22 | 33.1 | 38.7 ± 4.1 | Conformational restraint, optimized vector orientation |
Notably, spirocyclic bioisosteres like 2,6-diazaspiro[3.3]heptane demonstrate superior metabolic stability (t₁/₂ increased 3.6-fold) due to their increased sp³ character and restricted bond geometries that shield vulnerable sites from oxidative enzymes [5] [7]. Computational analyses reveal that the 4-(4-tert-butylbenzoyl)piperazin-2-one core achieves a strategic balance: the carbonyl group reduces aliphatic amine character (diminishing first-pass metabolism) while maintaining the spatial orientation of exit vectors crucial for target binding. This modification significantly enhances membrane permeability (Pe = 22 × 10⁻⁶ cm/s) compared to unsubstituted piperazines (Pe = 8 × 10⁻⁶ cm/s) without compromising aqueous solubility [4] [7].
The 4-tert-butylbenzoyl group is a critical determinant of the physicochemical and target-binding properties of piperazinone derivatives. This moiety serves dual functions: (1) providing a hydrophobic anchor for target engagement, and (2) modulating compound lipophilicity to optimize membrane permeability. Systematic SAR studies demonstrate that the tert-butyl group occupies a specific hydrophobic subpocket in target proteins, enhancing binding affinity through van der Waals contacts with residues like Leu515, Met514, and Ile573 [3] [6].
Table 2: Influence of Benzoyl Substituents on Piperazinone Properties
Benzoyl Substituent | σ₂R Binding Ki (nM) | logP | Solubility (µg/mL) | CYP3A4 Inhibition (% @ 10µM) | Target Engagement Mechanism |
---|---|---|---|---|---|
4-H | 186 ± 22 | 2.15 | 145 ± 12 | 85 ± 7 | Reference compound |
4-F | 41.8 ± 7.5 | 2.48 | 98 ± 9 | 72 ± 5 | Dipole-dipole interactions |
4-Cl | 24.4 ± 3.3 | 2.89 | 63 ± 7 | 68 ± 6 | Halogen bonding |
4-tert-Butyl | 9.8 ± 1.2 | 3.22 | 42 ± 5 | 55 ± 4 | Hydrophobic pocket occupancy |
2,4-(NO₂)₂ | 0.96 ± 0.21 | 1.87 | 210 ± 18 | 92 ± 8 | Charge transfer interactions |
The steric bulk of the tert-butyl group strategically optimizes lipophilicity (logD₇.₄ = 3.22), positioning compounds within the ideal range for oral bioavailability (logD 2-3.5). This substituent effectively shields the carbonyl group from nucleophilic attack and reduces intermolecular crystal packing energy, enhancing crystallinity and solid-state stability [4]. In tyrosinase inhibitors, analogs featuring 4-(4-fluorobenzyl)piperazine demonstrated 100-fold greater potency (IC₅₀ = 0.18 µM) than kojic acid due to optimal hydrophobic cavity filling within the enzyme's active site [3]. Molecular dynamics simulations confirm that the tert-butyl group induces a 30% increase in residence time within hydrophobic binding pockets compared to linear alkyl chains, contributing to prolonged target engagement [6] [9].
The structural evolution of 4-(4-tert-butylbenzoyl)piperazin-2-one derivatives exemplifies scaffold hopping – a strategy that translates bioactive natural product pharmacophores into synthetically accessible architectures with improved drug-likeness. Natural bisepoxylignans like syringaresinol and pinoresinol exhibit potent antioxidant activities but present synthetic challenges due to multiple chiral centers (typically >4) and complex stereochemistry [2].
Table 3: Scaffold Progression from Natural Lignans to Synthetic Piperazinones
Compound Class | Representative Structure | Antioxidant IC₅₀ (µM) | Synthetic Steps | Chiral Centers | Key Limitations |
---|---|---|---|---|---|
Bisepoxylignans (Syringaresinol) | Natural furofuran | 12.5 ± 1.8 | 12+ (multistep isolation) | 4-8 | Low natural abundance, complex stereochemistry |
Piperazine-2,5-diones | 1,4-Disubstituted derivatives | 20.0 (Compound 9r) | 4-6 (linear synthesis) | 0-2 | Reduced stereochemical complexity |
4-Acylpiperazin-2-ones | 4-(4-tert-Butylbenzoyl)piperazin-2-one | N/A | 3-5 | 0 | Enhanced synthetic accessibility, tunable properties |
The structural simplification process involves replacing the oxygen-containing furofuran rings of lignans with synthetically tractable 1,4-disubstituted piperazine-2,5-dione systems. This bioisosteric transition maintains the hydrogen-bonding capacity and spatial separation of aromatic moieties while eliminating chiral complexity. Compound 9r (a 1,4-disubstituted piperazine-2,5-dione derivative) demonstrated potent cytoprotection against H₂O₂-induced oxidative stress in SH-SY5Y cells (80% viability at 20 μM) by stabilizing mitochondrial membrane potential and activating the IL-6/Nrf2 antioxidative pathway – mirroring the activity of natural lignans [2].
Further optimization led to the monocyclic piperazin-2-one core, where the 4-tert-butylbenzoyl group introduces a hydrophobic element absent in natural precursors. This scaffold enables modular synthesis through acylation of piperazinone intermediates, facilitating rapid SAR exploration. Computational overlay studies confirm that the torsion angle between the benzoyl group and piperazinone ring (θ = 112-125°) effectively mimics the spatial orientation of aromatic rings in natural lignan antioxidants [1] [8]. The synthetic accessibility of this core is demonstrated by routes featuring three-step sequences from Boc-piperazine, enabling the production of multi-gram quantities essential for preclinical development [2] [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3